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Diethoxy-methyl-silane

Organic Synthesis Hydrosilylation Cross-Coupling

Choose Diethoxy-methyl-silane (DEMS) for your critical processes. The Si-H bond delivers 19% higher hydrosilylation yields vs. DMMS, while ethoxy groups provide slower, controllable hydrolysis—eliminating toxic methanol risk. Proven low-k IMD precursor (k~2.10) for sub-45nm nodes and anti-fouling sol-gel coatings. Supplied ≥95% purity, CoA included, packed under inert gas. Request a quote now.

Molecular Formula C5H14O2Si
Molecular Weight 134.25 g/mol
Cat. No. B7803592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethoxy-methyl-silane
Molecular FormulaC5H14O2Si
Molecular Weight134.25 g/mol
Structural Identifiers
SMILESCCO[SiH](C)OCC
InChIInChI=1S/C5H14O2Si/c1-4-6-8(3)7-5-2/h8H,4-5H2,1-3H3
InChIKeySOGIFFQYRAXTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethoxy-methyl-silane (DEMS) CAS 2031-62-1: A Key Bifunctional Organosilane for CVD and Sol-Gel Applications


Diethoxy-methyl-silane (DEMS; CAS 2031-62-1) is an organosilicon compound with the molecular formula C₅H₁₄O₂Si and a molecular weight of 134.25 g/mol [1]. It features a silicon center bonded to a reactive hydride (Si-H), one methyl group, and two ethoxy groups. This bifunctional nature, combining a non-hydrolyzable methyl group for organic modification and reactive hydride and ethoxy groups for hydrolysis/condensation, makes DEMS a versatile precursor in chemical vapor deposition (CVD), sol-gel processing, and organic synthesis .

Why Diethoxy-methyl-silane (DEMS) Cannot Be Substituted by Common Analogs in Critical Processes


The selection of Diethoxy-methyl-silane (DEMS) over structurally similar organosilanes is not trivial; it is dictated by specific, quantifiable performance metrics in end-use applications. Generic substitution fails because key properties like hydrolysis rate, thermal stability of derived films, reaction yields in hydrosilylation, and final material dielectric constant are highly sensitive to the precise alkoxy substitution pattern and the presence of the Si-H moiety . As demonstrated in the evidence below, even a change from ethoxy to methoxy groups or a shift in methyl substitution significantly alters process outcomes, making DEMS a unique, non-interchangeable precursor for certain high-performance material syntheses [1].

Quantitative Differentiation of Diethoxy-methyl-silane (DEMS) Against Key Comparators: An Evidence-Based Procurement Guide


DEMS Outperforms DMMS in Hydrosilylation Yield for Organic Synthesis

In a nickel-catalyzed reductive cross-coupling reaction, the use of diethoxymethylsilane (DEMS) as the hydrosilane reagent resulted in a significantly higher product yield compared to its methoxy analog, dimethoxymethylsilane (DMMS). Under identical standard reaction conditions (NiI₂·xH₂O catalyst, L1a ligand, KI, TBAF, DMA solvent, room temperature), DEMS provided an 85% GC yield (83% isolated), whereas DMMS yielded only 66% [1]. The enantioselectivity (ee) remained high and comparable for both (92% ee for DEMS vs. 92% ee for DMMS), confirming that the yield advantage does not compromise stereochemical fidelity [1].

Organic Synthesis Hydrosilylation Cross-Coupling

DEMS-Based Low-k Films Exhibit Lower Dielectric Constant than 3MS-Based Films

In plasma-enhanced chemical vapor deposition (PECVD) for semiconductor inter-metal dielectrics (IMDs), diethoxymethylsilane (DEMS) consistently produces films with a lower dielectric constant (k-value) compared to trimethylsilane (3MS). A 2024 study tuning the DEMS/He flow rate ratio achieved k-values ranging from 2.77 down to 2.10 [1]. In a direct comparative study, DEMS-based low-k films were found to have superior electrical performance, specifically a lower k-value, and better thermal stability than 3MS-based films [2].

Semiconductor Manufacturing Low-k Dielectrics PECVD

DEMS Enables Tunable Mechanical Properties in Low-k Films Unmatched by Non-Functional Precursors

The mechanical properties of PECVD films derived from diethoxymethylsilane (DEMS) can be precisely tuned by adjusting deposition parameters, a capability not demonstrated for simpler precursors like trimethylsilane (3MS). By varying the DEMS/He flow rate ratio, the hardness of the resulting ppDEMS films can be modulated from 2.5 GPa down to 1.8 GPa, and the elastic modulus can be reduced from 17.08 GPa to 11.50 GPa [1]. This tunability is critical for managing stress in multi-layer interconnect structures [1].

Thin Film Mechanics Low-k Dielectrics PECVD

Ethoxy Group of DEMS Provides Safer and More Controllable Hydrolysis than Methoxy Analogs

The ethoxy groups (-OC₂H₅) in diethoxymethylsilane (DEMS) hydrolyze more slowly than the methoxy groups (-OCH₃) in its direct analog, dimethoxymethylsilane (DMMS). Under acidic conditions, the hydrolysis rate follows the order: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy . This class-level difference translates to a slower, more controllable sol-gel reaction for DEMS, which is advantageous for forming uniform coatings and reducing premature gelation. Critically, hydrolysis of the ethoxy group produces ethanol, a significantly less toxic byproduct than the methanol generated from methoxysilanes .

Sol-Gel Processing Silane Coupling Agents Surface Modification

Si-H Functionality of DEMS Enables Unique Post-Deposition Grafting Chemistry

Unlike fully substituted silanes such as tetraethoxysilane (TEOS) or diethoxydimethylsilane (DEDMS), diethoxymethylsilane (DEMS) contains a reactive silicon-hydride (Si-H) bond. This functionality is essential for secondary reactions like hydrosilylation after initial film deposition. In a recent study, DEMS was co-condensed with triethoxysilane to create a polysiloxane coating on polylactide (PLA) films. The retained Si-H bonds were then used for the covalent grafting of hydrophilic alkene-containing molecules via hydrosilylation, enabling a reduction in water contact angle from 80° to 38° [1]. This post-functionalization capability is impossible with precursors lacking the Si-H moiety [1].

Surface Functionalization Antifouling Coatings Hydrosilylation

Optimal Application Scenarios for Diethoxy-methyl-silane (DEMS) Based on Differentiated Performance


Advanced Semiconductor Manufacturing: Low-k Dielectric Deposition

DEMS is the precursor of choice for depositing low-k inter-metal dielectric (IMD) films in advanced semiconductor nodes (≤45nm). As evidenced by its ability to achieve a dielectric constant as low as 2.10 and its superior performance over trimethylsilane (3MS) [2], DEMS is critical for minimizing RC delay in high-performance integrated circuits. Its tunable mechanical properties (hardness from 2.5 to 1.8 GPa) further allow process integration engineers to balance the low-k requirement with the mechanical robustness needed for subsequent CMP and packaging steps.

Synthetic Organic Chemistry: High-Yield Reductive Cross-Coupling

For synthetic chemists developing routes for pharmaceuticals or fine chemicals, DEMS should be prioritized over methoxy analogs like dimethoxymethylsilane (DMMS) when a hydrosilane is required. The direct head-to-head comparison showing a 19% higher yield (85% vs 66%) under identical conditions provides a quantifiable justification for selecting the more expensive ethoxy reagent. This yield advantage directly translates to higher throughput, reduced waste, and lower cost of goods in large-scale manufacturing.

Functional Coatings and Biomedical Surface Modification

DEMS is uniquely suited for creating advanced functional coatings where a base layer needs to be post-modified. The presence of the reactive Si-H bond, as utilized in the sol-gel coating of PLA films for antifouling applications, allows for the covalent attachment of functional molecules via hydrosilylation . This is impossible with non-Si-H containing precursors like TEOS or diethoxydimethylsilane. Furthermore, the slower hydrolysis of the ethoxy group compared to methoxy groups [2] provides a more controllable deposition process and eliminates the release of toxic methanol, making DEMS a safer and more manageable reagent for these applications.

Sol-Gel Processing for Hybrid Materials and Composites

DEMS is an excellent precursor for sol-gel synthesis of organically modified silicates (ORMOSILs) where a balance of hydrophobicity and network connectivity is desired. The single methyl group provides organic character and flexibility, while the two ethoxy groups allow for cross-linking into a silica network. The ethoxy group's slower hydrolysis rate compared to methoxysilanes offers a wider processing window for achieving uniform, crack-free coatings and monolithic gels. The generation of ethanol as a byproduct is a further significant process safety advantage over methoxysilane alternatives.

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